3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide
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Overview
Description
3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolo[3,4-b]pyridine core, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which is achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is often accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions. The final step involves the coupling of the pyrazolo[3,4-b]pyridine core with the propanamide moiety, which is typically achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents on the molecule are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different substituents.
Scientific Research Applications
3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, which imparts unique chemical properties.
Propanamide Derivatives: Compounds with the propanamide moiety, which can have varying biological activities.
Uniqueness
3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE is unique due to its combination of a pyrazolo[3,4-b]pyridine core, trifluoromethyl group, and propanamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C20H21F3N4O2 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C20H21F3N4O2/c1-11-5-6-14(9-12(11)2)24-16(28)7-8-27-17(29)10-15(20(21,22)23)18-13(3)26(4)25-19(18)27/h5-6,9-10H,7-8H2,1-4H3,(H,24,28) |
InChI Key |
IUCOFJNIOOFOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C=C(C3=C(N(N=C32)C)C)C(F)(F)F)C |
Origin of Product |
United States |
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